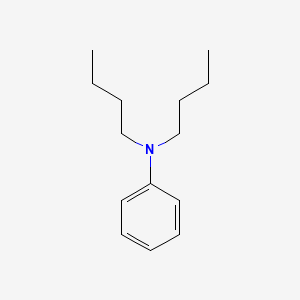

N,N-Dibutylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-dibutylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N/c1-3-5-12-15(13-6-4-2)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZPXKEPZZOEPGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060618 | |

| Record name | N,N-Dibutylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | N,N-Dibutylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20846 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

613-29-6 | |

| Record name | N,N-Dibutylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dibutylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N,N-dibutyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dibutylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dibutylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIBUTYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B46ZZS7JCD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of N,N-Dibutylaniline via Butylation of Aniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N,N-dibutylaniline through the butylation of aniline. The document details the core chemical principles, experimental methodologies, and comparative data essential for professionals in research and development. It emphasizes catalyzed reactions, particularly those employing the environmentally benign "borrowing hydrogen" mechanism.

Introduction

This compound is a tertiary amine with significant applications as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals. Its production via the direct N-alkylation of aniline with butanol represents a common and atom-economical route. This guide explores various catalytic systems and reaction conditions to achieve high yields and selectivity for the desired N,N-disubstituted product, while also addressing potential side reactions and purification strategies.

Reaction Mechanisms

The butylation of aniline to this compound primarily proceeds through a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbon of the butylating agent. The reaction can be catalyzed by acids or transition metals.

A prominent and sustainable mechanism for the N-alkylation of amines with alcohols is the "borrowing hydrogen" or "hydrogen autotransfer" process.[1] This catalytic cycle typically involves the following steps:

-

Oxidation: The metal catalyst temporarily "borrows" hydrogen from the alcohol (e.g., n-butanol), oxidizing it to an aldehyde (butanal).

-

Condensation: The aniline undergoes condensation with the in-situ generated aldehyde to form an imine intermediate.

-

Reduction: The catalyst returns the "borrowed" hydrogen to the imine, reducing it to the N-alkylaniline.

This process can occur sequentially to yield the this compound. The key advantage of this method is the use of alcohols as alkylating agents, with water being the only byproduct, thus avoiding the use of hazardous alkyl halides.[1]

Caption: Reaction pathway for the synthesis of this compound from aniline and n-butanol.

Experimental Protocols

While specific protocols for this compound are not abundant in peer-reviewed literature, a representative procedure can be adapted from the synthesis of its close analog, N,N-dipropylaniline.[2]

3.1. Acid-Catalyzed Synthesis of this compound (Representative Protocol)

This protocol is based on the synthesis of N,N-dipropylaniline and is adapted for the synthesis of this compound.

-

Materials:

-

Aniline

-

n-Butanol

-

Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) (catalyst)

-

High-pressure autoclave

-

-

Procedure:

-

Charge the high-pressure autoclave with aniline and n-butanol in a molar ratio of 1:3.

-

Add the acid catalyst (H₂SO₄ or HCl) in a molar ratio of aniline to H⁺ of 1:0.305.[2]

-

Seal the autoclave and pressurize to approximately 600 lb/in².[2]

-

Heat the reaction mixture to 245°C and maintain this temperature for 2 hours with constant stirring.[2]

-

After the reaction period, cool the autoclave to room temperature and carefully release the pressure.

-

Transfer the reaction mixture to a separatory funnel.

-

Neutralize the excess acid with a suitable base (e.g., sodium carbonate solution).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

-

Filter to remove the drying agent.

-

Purify the crude product by vacuum distillation to obtain this compound.

-

3.2. General Workflow for Catalytic N-Alkylation

The following diagram illustrates a general workflow for the catalytic N-alkylation of aniline.

References

N,N-Dibutylaniline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N,N-Dibutylaniline, a tertiary amine with significant applications in chemical synthesis and various industrial processes. This document details its core properties, synthesis, and key chemical reactions, presented in a manner accessible to researchers, scientists, and professionals in drug development.

Core Properties of this compound

This compound is a substituted aniline featuring two butyl groups attached to the nitrogen atom. Its physical and chemical properties are summarized below, providing essential data for its handling, application, and analysis.

| Property | Value | Reference |

| CAS Number | 613-29-6 | [1][2] |

| Molecular Weight | 205.34 g/mol | [1][2] |

| Molecular Formula | C₁₄H₂₃N | [1] |

| Appearance | Clear yellow-brown to reddish-brown liquid | [1] |

| Boiling Point | 269-270 °C | [1] |

| Density | 0.906 g/mL at 25 °C | [1] |

| Refractive Index | 1.518 (at 20 °C) | [1] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through the N-alkylation of aniline. This reaction involves the nucleophilic substitution of a haloalkane, in this case, a butyl halide, by aniline. The following protocol outlines a general laboratory procedure for its synthesis.

Reaction: Aniline + 2 Butyl Bromide → this compound

Materials:

-

Aniline

-

1-Bromobutane

-

Sodium carbonate (or another suitable base)

-

Anhydrous solvent (e.g., acetonitrile, DMF)

-

Magnetic stirrer and heating mantle

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and distillation

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve aniline in the chosen anhydrous solvent.

-

Addition of Base: Add a slight molar excess of a base, such as sodium carbonate, to the reaction mixture. The base will neutralize the hydrobromic acid formed during the reaction.

-

Addition of Alkylating Agent: Slowly add a molar excess (at least 2 equivalents) of 1-bromobutane to the stirred reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with a dilute acid solution (to remove any unreacted aniline), water, and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation to obtain the final product.

Key Chemical Reactions and Mechanisms

This compound, as a tertiary aromatic amine, participates in several characteristic chemical reactions. The lone pair of electrons on the nitrogen atom makes it nucleophilic, while the benzene ring is activated towards electrophilic substitution.

N-Alkylation of Aniline

The synthesis of this compound is a prime example of the N-alkylation of an amine. The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of aniline acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide.

Caption: Reaction pathway for the synthesis of this compound.

Electrophilic Aromatic Substitution

The dibutylamino group is a strong activating group, directing incoming electrophiles to the ortho and para positions of the benzene ring. This is due to the resonance donation of the nitrogen's lone pair of electrons into the aromatic system.

Caption: General mechanism for electrophilic aromatic substitution.

References

Physical and chemical properties of N,N-Dibutylaniline

For Researchers, Scientists, and Drug Development Professionals

N,N-Dibutylaniline is a tertiary amine that serves as a versatile organic compound in various industrial and research applications. Its utility as a solvent, a reagent in chemical synthesis, and an intermediate in the manufacturing of dyes and pharmaceuticals makes a thorough understanding of its physical and chemical properties essential for professionals in the chemical and life sciences.[1] This guide provides an in-depth overview of the core physicochemical properties of this compound, general experimental methodologies for their determination, and its reactivity profile.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, application in synthetic protocols, and safety considerations.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₃N | [2] |

| Molecular Weight | 205.34 g/mol | [2] |

| CAS Number | 613-29-6 | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Melting Point | -32 °C | [3] |

| Boiling Point | 269-270 °C | |

| Density | 0.906 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.518 |

Solubility and Safety Data

| Property | Value | Reference |

| Water Solubility | Insoluble | [3] |

| pKa | 6.28 ± 0.20 (Predicted) | [3] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Storage Temperature | Room temperature |

Experimental Protocols for Property Determination

Accurate determination of the physicochemical properties of this compound is fundamental for its application and quality control. The following sections outline the general experimental methodologies for measuring its key properties.

Workflow for Physical Property Determination

Caption: General workflow for determining the physical properties of this compound.

Melting Point Determination: The melting point of this compound, which is below ambient temperature, can be determined using a cryostat or a low-temperature melting point apparatus. A common method involves placing a small, solidified sample in a capillary tube, which is then slowly warmed in a controlled-temperature bath. The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point range.[4]

Boiling Point Determination: The boiling point can be determined using methods such as the Thiele tube or simple distillation.[5][6] In the Thiele tube method, a small amount of the liquid is heated in a tube along with an inverted capillary tube.[6] The temperature at which a steady stream of bubbles emerges and subsequently ceases upon cooling, causing the liquid to be drawn into the capillary, is the boiling point.[6][7] For larger quantities, a simple distillation apparatus can be used, where the temperature of the vapor that condenses on the thermometer bulb during distillation is recorded as the boiling point.[5][6]

Density Measurement: The density of liquid this compound can be measured using a pycnometer or a hydrometer. A common laboratory method involves accurately weighing a specific volume of the liquid in a calibrated volumetric flask or pycnometer. The density is then calculated by dividing the mass of the liquid by its volume.[8][9]

Refractive Index Measurement: The refractive index is determined using a refractometer, such as an Abbe refractometer.[10][11] A few drops of the liquid are placed on the prism of the instrument.[11] Light is passed through the sample, and the angle of refraction is measured.[11][12] This measurement is typically temperature-dependent and is usually reported at 20°C with the sodium D-line (589 nm).[12]

Solubility Determination: To determine its solubility in water, a small, measured amount of this compound is added to a known volume of water at a specific temperature.[13][14] The mixture is agitated, and the observation of whether a single phase is formed or if the compound remains as a separate phase indicates its solubility.[13] Given its basic nature due to the amine group, its solubility can also be tested in acidic solutions where it is expected to dissolve through the formation of an ammonium salt.[15]

Flash Point Determination: The flash point is determined using a closed-cup tester, such as the Pensky-Martens or Tag Closed Cup apparatus.[3][16][17] The liquid is heated at a controlled rate in a closed cup, and an ignition source is periodically introduced into the vapor space.[1][17] The flash point is the lowest temperature at which the vapors ignite momentarily.[1][16]

Chemical Properties and Reactivity

This compound is a tertiary aromatic amine, and its chemical reactivity is primarily dictated by the electron-donating nature of the dibutylamino group and the aromaticity of the benzene ring.

The lone pair of electrons on the nitrogen atom is delocalized into the benzene ring, which activates the ring towards electrophilic aromatic substitution. The dibutylamino group is a strong activating group and an ortho-, para-director.[18] This means that electrophiles will preferentially attack the positions ortho and para to the amino group.

Common electrophilic aromatic substitution reactions include:

-

Nitration: Reaction with nitric acid and sulfuric acid.

-

Halogenation: Reaction with halogens like bromine or chlorine, often in the presence of a Lewis acid.

-

Sulfonation: Reaction with fuming sulfuric acid.

-

Friedel-Crafts Alkylation and Acylation: Reaction with alkyl halides or acyl halides in the presence of a Lewis acid catalyst.

Caption: Logical relationship of this compound in a synthetic pathway.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of various organic molecules.[1]

-

Dye Synthesis: Its activated aromatic ring makes it a valuable precursor in the manufacturing of azo dyes and triphenylmethane dyes.[19][20] The specific functional groups introduced onto the ring through electrophilic substitution can be further modified to create complex chromophores.

-

Pharmaceutical and Agrochemical Synthesis: It is employed as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1] The aniline scaffold is present in numerous bioactive compounds, and this compound provides a versatile starting point for their synthesis.

-

Polymer Industry: It can be used as a stabilizer in certain polymer formulations.[1]

-

Organic Synthesis: In a research context, it is used to study reaction mechanisms, particularly those involving electrophilic aromatic substitution on highly activated rings.[1]

Safety and Handling

This compound is classified as a warning-level hazard. It is known to cause skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including eye shields and gloves, should be worn when handling this chemical. It is a combustible liquid and should be stored in a well-ventilated area. For detailed safety information, the Safety Data Sheet (SDS) should be consulted.

References

- 1. precisionlubrication.com [precisionlubrication.com]

- 2. This compound | C14H23N | CID 61154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 9. wjec.co.uk [wjec.co.uk]

- 10. rudolphresearch.com [rudolphresearch.com]

- 11. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 12. researchgate.net [researchgate.net]

- 13. scribd.com [scribd.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. www1.udel.edu [www1.udel.edu]

- 16. delltech.com [delltech.com]

- 17. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 18. web.mnstate.edu [web.mnstate.edu]

- 19. nbinno.com [nbinno.com]

- 20. nbinno.com [nbinno.com]

Spectroscopic Analysis of N,N-Dibutylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for N,N-Dibutylaniline, a tertiary amine used in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound is summarized in the tables below, allowing for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.18 | t | 2H | Ar-H (meta) |

| 6.78 | t | 1H | Ar-H (para) |

| 6.71 | d | 2H | Ar-H (ortho) |

| 3.25 | t | 4H | N-CH₂ |

| 1.55 | m | 4H | N-CH₂-CH₂ |

| 1.35 | m | 4H | N-CH₂-CH₂-CH₂ |

| 0.94 | t | 6H | CH₃ |

Solvent: CDCl₃, Frequency: 500 MHz

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 148.2 | Quaternary | Ar-C (C-N) |

| 129.1 | Tertiary | Ar-CH (meta) |

| 115.7 | Tertiary | Ar-CH (para) |

| 112.1 | Tertiary | Ar-CH (ortho) |

| 50.8 | Secondary | N-CH₂ |

| 29.4 | Secondary | N-CH₂-CH₂ |

| 20.4 | Secondary | N-CH₂-CH₂-CH₂ |

| 14.1 | Primary | CH₃ |

Solvent: CDCl₃

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3050-2850 | Strong | C-H stretch (aromatic and aliphatic) |

| 1600, 1505 | Medium-Strong | C=C stretch (aromatic ring) |

| 1350 | Strong | C-N stretch (aromatic amine) |

| 740, 690 | Strong | C-H bend (ortho-disubstituted benzene) |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Fragmentation |

| 205 | 25 | [M]⁺ (Molecular Ion) |

| 162 | 100 | [M - C₃H₇]⁺ |

| 120 | 40 | [M - C₆H₁₃]⁺ |

| 106 | 35 | [C₆H₅NCH₂]⁺ |

Ionization Method: Electron Ionization (EI).[1] The GC-MS data from PubChem shows top peaks at m/z 162, 106, and 120.[1] Another dataset shows top peaks at m/z 120, 106, and 205.[1] MS-MS data for the precursor ion [M+H]⁺ (m/z 206.1903) shows major fragments at m/z 150.1, 94.1, and 149.1.[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

A solution of this compound (approximately 5-10 mg) is prepared by dissolving the sample in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

The solution is then transferred to a 5 mm NMR tube.

2. Data Acquisition (¹H and ¹³C NMR):

-

The NMR spectra are acquired on a 500 MHz spectrometer.

-

For ¹H NMR, the acquisition parameters typically include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds. A number of scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled spectrum is obtained. Typical parameters include a spectral width of 200-220 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of the ¹³C isotope.

3. Data Processing:

-

The acquired Free Induction Decay (FID) is processed by applying a Fourier transform.

-

Phase and baseline corrections are applied to the resulting spectrum.

-

Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

1. Sample Preparation:

-

As this compound is a liquid, a thin film is prepared.

-

A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are gently pressed together to form a thin, uniform film.

2. Data Acquisition (FTIR):

-

A background spectrum of the clean salt plates is recorded first.

-

The sample (sandwiched plates) is then placed in the sample holder of the FTIR spectrometer.

-

The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are co-added to obtain a high-quality spectrum.

3. Data Processing:

-

The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Peak positions are identified and their intensities are noted.

Mass Spectrometry (MS)

1. Sample Introduction (GC-MS):

-

A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or hexane.

-

1 µL of the sample solution is injected into the gas chromatograph (GC).

-

The GC column (e.g., a non-polar DB-5 column) separates the components of the sample based on their boiling points and interactions with the stationary phase.

2. Ionization and Mass Analysis:

-

As this compound elutes from the GC column, it enters the mass spectrometer.

-

Electron Ionization (EI) is typically used, where the sample molecules are bombarded with a high-energy electron beam (usually 70 eV), causing ionization and fragmentation.

-

The resulting ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

3. Data Interpretation:

-

A mass spectrum is generated, which is a plot of ion abundance versus m/z.

-

The molecular ion peak provides the molecular weight of the compound.

-

The fragmentation pattern provides structural information about the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-Depth Technical Guide to the Solubility of N,N-Dibutylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of N,N-Dibutylaniline in various organic solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on equipping researchers with the theoretical framework and practical experimental protocols necessary to generate reliable solubility data.

Introduction to this compound and its Solubility

This compound is a tertiary amine characterized by a phenyl group and two butyl chains attached to the nitrogen atom. This structure, featuring both a polar amine group and significant nonpolar alkyl chains, results in a nuanced solubility profile. It is generally considered to have enhanced solubility in organic solvents.[1] While it is qualitatively known to be insoluble in water, quantitative data in a range of organic solvents is essential for its application in chemical synthesis, formulation development, and as a solvent or additive.[2][3] The principle of "like dissolves like" is the primary determinant of its solubility, where solvents with similar polarity and intermolecular force characteristics to this compound are expected to be effective.[4]

Theoretical Framework for Solubility

The solubility of a solute in a solvent can be predicted and understood through the lens of solubility parameters, which quantify the cohesive energy density of a substance. The two most common approaches are the Hildebrand and Hansen solubility parameters.

-

Hildebrand Solubility Parameter (δ): This single parameter represents the square root of the cohesive energy density of a molecule and is useful for predicting the solubility of nonpolar and slightly polar compounds.[5][6] Materials with similar Hildebrand solubility parameters are likely to be miscible.[5]

-

Hansen Solubility Parameters (HSP): This more advanced model divides the total Hildebrand parameter into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[7][8] For a solute to dissolve in a solvent, their Hansen parameters should be similar. This three-dimensional approach is particularly useful for systems involving polar molecules and hydrogen bonding.[9]

A logical workflow for predicting the solubility of this compound in a target solvent would involve comparing their respective solubility parameters.

Caption: Logical Workflow for Solubility Prediction.

Quantitative Solubility Data

| Solvent | Solvent Class | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| e.g., Ethanol | Alcohol | 25 | Data to be determined | Data to be determined |

| e.g., Diethyl Ether | Ether | 25 | Data to be determined | Data to be determined |

| e.g., Acetone | Ketone | 25 | Data to be determined | Data to be determined |

| e.g., Ethyl Acetate | Ester | 25 | Data to be determined | Data to be determined |

| e.g., n-Hexane | Aliphatic Hydrocarbon | 25 | Data to be determined | Data to be determined |

| e.g., Toluene | Aromatic Hydrocarbon | 25 | Data to be determined | Data to be determined |

| e.g., Dichloromethane | Halogenated Hydrocarbon | 25 | Data to be determined | Data to be determined |

| e.g., Dimethylformamide | Amide | 25 | Data to be determined | Data to be determined |

Experimental Protocols for Solubility Determination

The determination of solubility is a critical experimental procedure. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound and is recommended by organizations such as the OECD.[10][11][12]

A. Shake-Flask Method (Adapted from OECD Guideline 105)

This method is based on equilibrating a surplus of the solute (this compound) with the solvent of interest over a defined period and subsequently measuring the concentration of the dissolved solute in the saturated solution.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (chemically compatible, e.g., PTFE)

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of this compound to a series of flasks containing a known volume of the respective organic solvent. The excess solid should be visually present.

-

Equilibration: Seal the flasks and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the flasks for a sufficient period to reach equilibrium (preliminary tests can determine this, but 24-48 hours is common).

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same temperature to allow the excess solid to sediment. For colloidal suspensions, centrifugation at the same temperature is necessary.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette or syringe. To ensure no solid particles are transferred, the sample should be filtered through a chemically resistant syringe filter.

-

Quantification: Dilute the filtered saturated solution to a concentration within the calibrated range of the analytical method and determine the concentration of this compound.

The following diagram illustrates the general workflow for this experimental protocol.

Caption: Experimental Workflow for Solubility Determination.

B. Analytical Quantification Methods

The accurate quantification of the dissolved this compound is crucial. Several analytical techniques are suitable for aromatic amines.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a robust method for the separation and quantification of this compound. A reversed-phase C18 column is typically used with a suitable mobile phase, such as a mixture of acetonitrile and water.[13][14]

-

Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is also a powerful technique. Due to the basic nature of amines, which can cause peak tailing, a deactivated column is often necessary.[15][16]

-

UV-Vis Spectrophotometry: For simpler systems without interfering substances, UV-Vis spectrophotometry can be a straightforward method. A calibration curve of absorbance versus concentration at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent must be prepared.[17][18]

The choice of analytical method will depend on the available instrumentation, the required sensitivity, and the complexity of the solvent matrix. A generalized workflow for analytical quantification is presented below.

Caption: General Workflow for Analytical Quantification.

Conclusion

While specific, pre-existing quantitative data on the solubility of this compound in a wide array of organic solvents is sparse, this guide provides the necessary theoretical foundation and detailed experimental protocols for researchers to generate this critical data. By employing standardized methodologies such as the shake-flask method and appropriate analytical techniques, scientists and drug development professionals can obtain accurate and reproducible solubility data to support their research and development activities. The provided templates and workflows are intended to facilitate a systematic approach to data generation and reporting.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. pure.au.dk [pure.au.dk]

- 3. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 4. byjus.com [byjus.com]

- 5. Hildebrand solubility parameter - Wikipedia [en.wikipedia.org]

- 6. Solubility Parameters-- [cool.culturalheritage.org]

- 7. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 9. Hildebrand | Hansen Solubility Parameters [hansen-solubility.com]

- 10. filab.fr [filab.fr]

- 11. enamine.net [enamine.net]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. gcms.labrulez.com [gcms.labrulez.com]

- 16. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 17. Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters - Analyst (RSC Publishing) [pubs.rsc.org]

- 18. Spectrophotometric determination of some aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

Health and safety information for N,N-Dibutylaniline

An In-depth Technical Guide to the Health and Safety of N,N-Dibutylaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for this compound (CAS No. 613-29-6), a versatile organic compound utilized in chemical synthesis, including the production of dyes, pharmaceuticals, and agrochemicals.[1] Due to its hazardous properties, a thorough understanding of its safe handling, potential health effects, and emergency procedures is critical for all personnel working with this substance.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and storage. This substance is a colorless to yellow or green liquid.[1]

| Property | Value | Source(s) |

| CAS Number | 613-29-6 | [1][2][3][4][5] |

| Molecular Formula | C₁₄H₂₃N | [1][4] |

| Molecular Weight | 205.34 g/mol | [1][2][3][4][5] |

| Appearance | Colorless, yellow, or green liquid | [1] |

| Density | 0.906 g/mL at 25 °C | [1][2][5] |

| Boiling Point | 269 - 270 °C | [1][2][5] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [6] |

| Refractive Index | n20/D 1.518 | [1][2][5] |

| Solubility | Insoluble in water |

Toxicological Information and Health Hazards

This compound is classified as a hazardous substance with the potential to cause significant health effects through various exposure routes. The primary hazards are skin, eye, and respiratory irritation.[3][4][5] A key concern associated with aromatic amines is the potential to induce methemoglobinemia.[7]

Acute Toxicity

| Hazard Classification | GHS Hazard Statement | Source(s) |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | [5][7][8] |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | [5][7][8] |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | [5][7][8] |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | [5][7][8] |

| Serious Eye Damage/Irritation (Category 2) | H319: Causes serious eye irritation | [5][7][8] |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | [5][7][8] |

Primary Health Effects

-

Skin and Eye Irritation: Direct contact can cause severe skin and eye irritation.[7]

-

Respiratory Irritation: Inhalation of vapors may irritate the respiratory system.[5]

-

Methemoglobinemia: Like other aniline derivatives, this compound may induce methemoglobinemia.[7] This condition involves the oxidation of ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), rendering it unable to transport oxygen.[2] This leads to symptoms of tissue hypoxia, such as cyanosis (blueish skin), headache, dizziness, and in severe cases, convulsions.[2][4]

Mechanism of Methemoglobinemia

Aromatic amines are typically metabolized by cytochrome P450 enzymes into arylhydroxylamines. These metabolites can enter red blood cells and participate in a co-oxidation reaction with oxyhemoglobin, producing methemoglobin and an arylnitroso intermediate. This intermediate can then be reduced back to the arylhydroxylamine, creating a futile cycle that rapidly generates high levels of methemoglobin.

Safe Handling and Personal Protective Equipment (PPE)

Strict adherence to safety protocols is mandatory to minimize exposure risk.

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9] Eyewash stations and safety showers must be readily accessible.

-

Personal Protective Equipment (PPE): The following PPE should be worn at all times when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield.[5]

-

Skin Protection: Chemical-resistant gloves (e.g., Butyl rubber, Neoprene) and a lab coat.[5]

-

Respiratory Protection: For operations that may generate vapors or aerosols, a NIOSH-approved respirator with an appropriate organic vapor cartridge (e.g., type ABEK) is required.[5]

-

-

Handling Procedures: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[9] Use non-sparking tools and ensure containers are properly grounded/bonded during transfer.

Emergency and First Aid Procedures

Immediate and appropriate first aid is crucial in the event of an exposure. Medical personnel should be informed of the chemical involved.[1]

First Aid Measures

Fire-Fighting Measures

This compound is a combustible liquid.[6]

-

Suitable Extinguishing Media: Use dry chemical, CO₂, alcohol-resistant foam, or water spray.

-

Fire-Fighting Procedures: Firefighters should wear positive-pressure self-contained breathing apparatus (SCBA) and full protective clothing. Move undamaged containers from the fire area if it can be done safely. Cool containers exposed to fire with flooding quantities of water.

Accidental Release Measures

A chemical spill requires a prompt and systematic response to mitigate hazards.

Experimental Protocols

Toxicological assessments of chemicals like this compound follow standardized guidelines to ensure data reliability and reproducibility. The OECD (Organisation for Economic Co-operation and Development) provides internationally recognized protocols. Below is a representative methodology for an acute dermal toxicity study.

Representative Protocol: Acute Dermal Toxicity (Adapted from OECD Guideline 402)

This test is designed to assess the potential short-term hazards of a substance when applied to the skin.[2]

-

Principle: A single dose of the test substance is applied to the skin of experimental animals (typically rats or rabbits) over a shaved area of approximately 10% of the body surface.[2][4] The substance is held in contact with the skin for a 24-hour period.[2][4]

-

Animal Selection: Healthy, young adult animals of a commonly used laboratory strain are used. Females should be nulliparous and non-pregnant.[10] The animals are acclimatized to laboratory conditions for at least 5 days prior to the study.[4]

-

Dose Levels: A fixed-dose procedure is often used, starting with a dose based on available data or a range-finding study.[3] If toxicity is observed, lower doses are used in subsequent steps; if not, higher doses may be tested to establish a dose-response relationship.[2]

-

Procedure:

-

Approximately 24 hours before dosing, fur is removed from the dorsal/flank area of the animals, taking care not to abrade the skin.[4]

-

The test substance is applied uniformly over the prepared area. Liquids are generally applied undiluted.[10]

-

The application site is covered with a porous gauze dressing and non-irritating tape. This is further secured to prevent the animal from ingesting the substance.[4]

-

After the 24-hour exposure period, any residual substance is removed.[4]

-

-

Observations:

-

Pathology: All animals (those that die during the study and survivors sacrificed at 14 days) undergo a gross necropsy to identify any pathological changes.[2]

-

Data Analysis: The results are used to determine the toxic effects of the substance following acute dermal exposure and to help classify the substance for labeling purposes.[2] An LD50 value may be calculated if a full dose-response study is conducted.[4]

References

- 1. m.youtube.com [m.youtube.com]

- 2. nucro-technics.com [nucro-technics.com]

- 3. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 4. scribd.com [scribd.com]

- 5. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. thepsci.eu [thepsci.eu]

- 7. search.library.doc.gov [search.library.doc.gov]

- 8. This compound | C14H23N | CID 61154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]

N,N-Dibutylaniline: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N,N-Dibutylaniline, a versatile tertiary amine building block. This document details its chemical and physical properties, synthesis, applications, and safety information, with a focus on its utility in organic synthesis and materials science.

Introduction

This compound is an aromatic tertiary amine that serves as a valuable intermediate and building block in various chemical industries.[1][2] Its structure, featuring a phenyl group attached to a nitrogen atom bearing two n-butyl substituents, imparts unique properties that make it suitable for a range of applications. These include its use as a solvent, a stabilizer in polymer formulations, a coupling agent in dye manufacturing, and a precursor in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the bulky butyl groups enhances its solubility in organic solvents and influences its reactivity in chemical transformations.[1]

Physicochemical and Toxicological Properties

A summary of the key physical, chemical, and toxicological properties of this compound is presented in the table below. This data is essential for its safe handling, application in experimental designs, and for predicting its behavior in various chemical processes.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | N,N-Dibutylbenzenamine, N-Phenyldibutylamine | [3] |

| CAS Number | 613-29-6 | [4] |

| Molecular Formula | C₁₄H₂₃N | |

| Molecular Weight | 205.34 g/mol | [4] |

| Appearance | Colorless to yellow or green liquid | [1] |

| Boiling Point | 269-270 °C | [4] |

| Melting Point | -32 °C | |

| Density | 0.906 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.518 | [4] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Water Solubility | Insoluble | |

| Acute Oral Toxicity (LD50, Rat) | Data not available. For the related compound N,N-diethylaniline, the oral LD50 in rats is reported as 782 mg/kg. | |

| Acute Dermal Toxicity (LD50, Rabbit) | Data not available. For dibutylamine, the dermal LD50 in rabbits is 1010 mg/kg. |

Synthesis of this compound

This compound can be synthesized through several methods, with the most common being the N-alkylation of aniline. This can be achieved via reaction with a butyl halide or through reductive amination with butanal (butyraldehyde). The reductive amination pathway is often preferred due to its efficiency and the use of readily available starting materials.

Representative Experimental Protocol: Synthesis via Reductive Amination

This protocol describes a representative procedure for the synthesis of this compound from aniline and butyraldehyde.

Reaction Scheme:

Materials:

-

Aniline

-

Butyraldehyde (Butanal)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 equivalent) and dichloromethane (or another suitable solvent).

-

Add butyraldehyde (2.2 equivalents) to the solution.

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the enamine/iminium ion intermediate.

-

In a separate flask, prepare a slurry of the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equivalents per aldehyde equivalent) in the reaction solvent.

-

Slowly add the reducing agent slurry to the reaction mixture. The addition should be done portion-wise to control any potential exotherm.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by flash column chromatography on silica gel or by vacuum distillation.

Applications as a Tertiary Amine Building Block

This compound's structure makes it a versatile building block in organic synthesis, primarily due to the reactivity of the aromatic ring and the influence of the tertiary amine group.

Electrophilic Aromatic Substitution

The N,N-dibutylamino group is a potent activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions and making them more susceptible to attack by electrophiles. This property is exploited in the synthesis of various substituted anilines, which are precursors to dyes, pharmaceuticals, and other specialty chemicals.

Caption: Mechanism of electrophilic aromatic substitution on this compound.

Dye Synthesis

This compound and its derivatives are important coupling components in the synthesis of azo dyes. The electron-rich nature of the aromatic ring facilitates the azo coupling reaction with a diazonium salt, leading to the formation of intensely colored compounds used in the textile and printing industries.

Polymer Chemistry

In polymer science, this compound can act as a catalyst or co-catalyst in polymerization reactions, such as the curing of epoxy resins and the production of polyurethanes. It can also be incorporated as a monomer to modify the properties of polymers, enhancing their thermal stability or solubility.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the aliphatic protons of the two butyl groups. The aromatic protons will appear as multiplets in the range of δ 6.5-7.5 ppm. The protons of the butyl chains will show a triplet for the terminal methyl group (CH₃) around δ 0.9 ppm, multiplets for the two methylene groups (CH₂) in the middle of the chain between δ 1.3-1.7 ppm, and a triplet for the methylene group attached to the nitrogen (N-CH₂) around δ 3.2 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the aromatic carbons and the four distinct carbons of the butyl groups. The aromatic carbons will resonate in the region of δ 110-150 ppm. The carbons of the butyl chains will appear in the aliphatic region (δ 10-60 ppm).

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands. These include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the alkyl chains (below 3000 cm⁻¹). C=C stretching vibrations for the aromatic ring will be observed in the 1450-1600 cm⁻¹ region. The C-N stretching vibration will appear in the 1350-1000 cm⁻¹ range. The absence of N-H stretching bands around 3300-3500 cm⁻¹ confirms the tertiary nature of the amine.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[3] It causes skin and serious eye irritation and may cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Use a respirator with an appropriate filter when handling in poorly ventilated areas.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed. It is a combustible liquid.

-

First Aid: In case of contact with skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. If inhaled, remove the person to fresh air. If swallowed, call a poison center or doctor.

Caption: General workflow for the synthesis of this compound via reductive amination.

Conclusion

This compound is a valuable and versatile tertiary amine building block with a broad spectrum of applications in organic synthesis and polymer chemistry. Its utility stems from the activating and directing effects of the N,N-dibutylamino group in electrophilic aromatic substitution and its role as a coupling component and polymerization catalyst. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe use in research and development. This guide provides a foundational resource for scientists and professionals working with this important chemical intermediate.

References

The Synthesis of N,N-Dibutylaniline: A Journey Through Alkylation Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dibutylaniline, a tertiary amine with significant applications as an intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals, has a rich history intertwined with the development of N-alkylation methodologies in organic chemistry. This whitepaper provides a comprehensive overview of the discovery and evolution of synthetic routes to this compound. It details the progression from classical approaches to modern, more efficient catalytic methods. Key experimental protocols are provided, and quantitative data is summarized to facilitate comparison. Furthermore, signaling pathways and experimental workflows are visually represented to enhance understanding.

Historical Perspective and Discovery

The precise first synthesis of this compound is not prominently documented in seminal historical accounts, which often focus on simpler analogues like N,N-dimethylaniline. The history of aniline and its derivatives dates back to the early 19th century, with Friedlieb Ferdinand Runge's isolation of "kyanol" (aniline) from coal tar in 1834.[1][2] The subsequent exploration of aniline's reactivity by chemists like August Wilhelm von Hofmann laid the groundwork for the synthesis of a vast array of N-substituted derivatives.[3]

The synthesis of N,N-dialkylanilines, including the dibutyl derivative, likely emerged from the broader development of N-alkylation techniques. Early methods would have relied on the reaction of aniline with alkylating agents, a fundamental transformation in organic synthesis. As the field of organic chemistry matured, so too did the methods for preparing this compound, with a clear trajectory towards improved efficiency, selectivity, and sustainability.

Evolution of Synthetic Methodologies

The synthesis of this compound has evolved through several key stages, each representing an advancement in chemical synthesis:

-

Classical N-Alkylation with Alkyl Halides: This foundational approach involves the reaction of aniline with a butyl halide, such as butyl bromide or butyl iodide. While conceptually straightforward, this method often suffers from a lack of selectivity, leading to the formation of a mixture of mono- and di-alkylated products, as well as quaternary ammonium salts. Controlling the stoichiometry and reaction conditions is crucial to maximizing the yield of the desired tertiary amine.

-

Reductive Amination: A more controlled and widely used method for the synthesis of tertiary amines is reductive amination.[4][5][6] This two-step, one-pot process involves the initial reaction of aniline with butanal (butyraldehyde) to form an enamine or iminium ion intermediate, which is then reduced in situ to yield this compound. The use of specific reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) is advantageous as they selectively reduce the iminium ion in the presence of the starting aldehyde.[4][7]

-

Direct N-Alkylation with Alcohols: In a push towards more atom-economical and environmentally benign processes, direct N-alkylation of aniline with butanol has become an important industrial method.[8][9] This reaction is typically carried out at elevated temperatures and pressures in the presence of a catalyst, such as sulfuric acid or metal-based catalysts.[9][10] The "borrowing hydrogen" or "hydrogen autotransfer" mechanism, often catalyzed by transition metals, allows for the use of alcohols as alkylating agents, with water as the only byproduct.

Quantitative Data on N,N-Dialkylaniline Synthesis

The following table summarizes quantitative data from various synthetic methods for N,N-dialkylanilines. While not all data pertains specifically to this compound, it provides a comparative overview of the efficiency of different approaches.

| Synthetic Method | Reactants | Catalyst/Reagent | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) | Reference |

| Direct Alkylation | Aniline, n-Butanol | Catalyst | 220-240 | 2-5 | 6-24 | Not specified | [8] |

| Direct Alkylation | Aniline, Methanol | Sulfuric Acid | 210-215 | 3-3.3 | 4 | 96 (for N,N-dimethylaniline) | [9] |

| Gas-Phase Alkylation | Aniline, Methanol | Sulfate/Glass | 320 | Atmospheric | 6s (contact time) | 98 (for N,N-dimethylaniline) | [9] |

| Direct Alkylation | Aniline, n-Propanol | H2SO4 | 245 | ~4.1 | 2 | 45.53 (for dipropylaniline) | [10] |

| Direct Alkylation | Aniline, n-Propanol | HCl | 245 | ~4.1 | 2 | 46.57 (for dipropylaniline) | [10] |

| Reductive Amination | 2,6-diethyl aniline, Acetaldehyde | Pd/C, Ammonium formate | Room Temp | Atmospheric | 0.5 | Excellent (not quantified) | [11] |

Detailed Experimental Protocols

Synthesis of this compound via Reductive Amination

This protocol is a generalized procedure based on established methods for reductive amination.

Materials:

-

Aniline

-

Butanal (Butyraldehyde)

-

Sodium triacetoxyborohydride (NaBH(OAc)3)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic Acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

To a solution of aniline (1.0 eq) in dichloroethane, add butanal (2.2 eq).

-

Stir the mixture at room temperature for 20-30 minutes.

-

Add sodium triacetoxyborohydride (2.5 eq) in portions over 10 minutes. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by flash column chromatography on silica gel or by vacuum distillation.

Synthesis of N,N-Dialkylaniline via Direct Alkylation with Alcohol (Industrial Method Example for N,N-dimethylaniline)

This protocol is adapted from industrial synthesis methods for N,N-dimethylaniline and illustrates the general conditions for direct alkylation.[9]

Materials:

-

Aniline

-

Methanol

-

Sulfuric Acid

-

Sodium Hydroxide

-

Autoclave

Procedure:

-

Charge an autoclave with aniline, methanol, and sulfuric acid in a molar ratio of 1:3.56:0.1.[9]

-

Heat the mixture to 210-215 °C at a pressure of 3-3.3 MPa for 4 hours.[9]

-

After the reaction, release the pressure and evaporate the excess methanol and by-product dimethyl ether.[9]

-

Neutralize the resulting alkylation solution with sodium hydroxide.

-

Allow the mixture to separate into aqueous and organic layers.

-

The organic layer containing N,N-dimethylaniline is then purified by vacuum distillation to yield the final product.[9]

Visualizing Synthetic Pathways

The following diagrams illustrate the core chemical transformations in the synthesis of this compound.

Caption: Classical N-alkylation of aniline with a butyl halide.

Caption: Two-step, one-pot reductive amination pathway.

Caption: Direct N-alkylation of aniline with butanol.

Conclusion

The synthesis of this compound exemplifies the broader advancements in synthetic organic chemistry. From the less selective classical N-alkylation methods to the more controlled and efficient reductive amination and direct alkylation with alcohols, the evolution of its synthesis reflects a continuous drive for higher yields, greater purity, and more sustainable chemical processes. The methodologies detailed in this whitepaper provide a robust toolkit for researchers and professionals in the chemical and pharmaceutical industries for the preparation of this compound and other valuable tertiary amines. The ongoing development of novel catalytic systems promises to further refine these synthetic routes, offering even more efficient and environmentally friendly pathways in the future.

References

- 1. From Black Goo to Blue Dye and Beyond — the Fascinating History of Aniline | Office for Science and Society - McGill University [mcgill.ca]

- 2. researchgate.net [researchgate.net]

- 3. The discovery of aniline and the origin of the term "aniline dye" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. CN102816074A - Synthesis method of p-n-butylaniline - Google Patents [patents.google.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. jocpr.com [jocpr.com]

Theoretical Investigations into the Electronic Landscape of N,N-Dibutylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dibutylaniline, an N-alkyled aniline derivative, presents a subject of significant interest for theoretical electronic structure analysis due to the interplay between the aromatic phenyl ring and the electron-donating dibutylamino group. Understanding its electronic properties, such as charge distribution, molecular orbital energies, and reactivity, is crucial for its potential applications in various chemical and pharmaceutical contexts. This technical guide outlines the standard theoretical methodologies employed to elucidate the electronic structure of this compound, providing a framework for computational analysis. While specific experimental data for this compound is not extensively available in the public domain, this paper draws upon established computational protocols and findings from analogous aniline derivatives to present a comprehensive overview.

Introduction

Aniline and its derivatives are fundamental building blocks in organic chemistry, with wide-ranging applications in the synthesis of dyes, polymers, and pharmaceuticals. The electronic nature of the amino group, particularly its interaction with the aromatic system, governs the reactivity and physicochemical properties of these molecules. In this compound, the presence of two butyl chains on the nitrogen atom introduces steric and electronic perturbations that influence the overall electronic structure.

Theoretical studies, primarily employing Density Functional Theory (DFT), have become indispensable tools for investigating the electronic properties of such molecules at the quantum level.[1][2][3] These computational approaches provide valuable insights into molecular geometry, electronic distribution, and spectroscopic properties, complementing experimental findings and guiding further research. This guide details the common theoretical protocols and expected outcomes from a computational study of this compound.

Theoretical Methodology

The computational investigation of the electronic structure of this compound typically involves a multi-step process, beginning with geometry optimization and followed by the calculation of various electronic properties.

Geometry Optimization

The first step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to its atomic coordinates. A commonly employed method is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a suitable basis set, such as 6-311G(d,p).[1] The optimized geometry provides key structural parameters.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule.[4][5][6] The HOMO acts as an electron donor, while the LUMO is an electron acceptor.[4] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.[5]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule.[1] It examines the interactions between filled and vacant orbitals, quantifying the extent of electron delocalization and hyperconjugative interactions.[1] This analysis is particularly useful for understanding the resonance between the nitrogen lone pair and the phenyl ring in this compound.

Molecular Electrostatic Potential (MEP)

The MEP is a visual representation of the charge distribution around a molecule. It helps in identifying the regions that are prone to electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating electron-rich regions (negative potential) and blue indicating electron-poor regions (positive potential).

Expected Quantitative Data

A theoretical study of this compound would generate a range of quantitative data that can be summarized in tables for comparative analysis. The following tables present the expected parameters based on studies of similar molecules.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N | Value | ||

| C-C (aromatic) | Value | ||

| N-C (butyl) | Value | ||

| C-N-C (butyl) | Value | ||

| C-C-N | Value | ||

| C-C-C-C (butyl chain) | Value | ||

| Phenyl-N Dihedral | Value |

Table 2: Frontier Molecular Orbital Properties

| Parameter | Energy (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap (ΔE) | Value |

Table 3: NBO Analysis - Second-Order Perturbation Theory

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N | π(C-C) | Value |

| π(C-C) | π(C-C) | Value |

| σ(C-H) | σ*(C-C) | Value |

| E(2) represents the stabilization energy due to hyperconjugative interactions. |

Table 4: Global Reactivity Descriptors

| Parameter | Value |

| Ionization Potential (I) | Value |

| Electron Affinity (A) | Value |

| Electronegativity (χ) | Value |

| Chemical Hardness (η) | Value |

| Chemical Softness (S) | Value |

| Electrophilicity Index (ω) | Value |

Visualization of Theoretical Workflow

The logical flow of a theoretical study on the electronic structure of this compound can be visualized as follows:

Caption: Workflow for theoretical electronic structure analysis.

Conclusion

This technical guide has outlined the standard computational framework for investigating the electronic structure of this compound. By employing methods such as DFT for geometry optimization and subsequent analysis of frontier molecular orbitals, natural bond orbitals, and molecular electrostatic potential, a detailed understanding of the molecule's electronic properties and reactivity can be achieved. The presented workflow and data tables serve as a comprehensive resource for researchers initiating theoretical studies on this compound and related compounds, facilitating a deeper insight into their chemical behavior for applications in drug development and materials science.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Theoretical Study on Structure and Electronic Properties of Aniline-5-Membered Heterocyclic Co-oligomers [physchemres.org]

- 3. researchgate.net [researchgate.net]

- 4. ajchem-a.com [ajchem-a.com]

- 5. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

N,N-Dibutylaniline: A Prospective Corrosion Inhibitor for Industrial Applications

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific experimental studies on N,N-Dibutylaniline as a corrosion inhibitor. Consequently, this guide is based on the established principles of corrosion inhibition by organic molecules, particularly aniline and its derivatives, and serves as a prospective analysis of its potential. The quantitative data and experimental specifics provided are illustrative and based on typical findings for analogous compounds.

Introduction

Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significant challenge across various industries, including infrastructure, transportation, and chemical processing. The use of organic corrosion inhibitors is a widely adopted and effective strategy to mitigate corrosion, particularly in acidic environments. These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.

This compound, a tertiary amine with the chemical formula C₆H₅N(C₄H₉)₂, presents several structural features that suggest its potential as an effective corrosion inhibitor. The presence of a nitrogen atom with a lone pair of electrons, an aromatic ring with π-electrons, and hydrophobic butyl chains are all characteristics known to contribute to efficient corrosion inhibition. This technical guide explores the theoretical basis for this compound's inhibitory action, outlines the standard experimental protocols for its evaluation, and presents hypothetical data to illustrate its potential performance.

Proposed Mechanism of Corrosion Inhibition

The corrosion inhibition potential of this compound is predicated on its ability to adsorb onto a metal surface, thereby blocking the active sites for corrosion. This adsorption can occur through a combination of physical and chemical interactions.

-

Physisorption: In acidic solutions, the nitrogen atom of this compound can become protonated, leading to the formation of a positively charged species. This cation can then be electrostatically attracted to the metal surface, which is typically negatively charged in acidic media due to the adsorption of anions (e.g., Cl⁻, SO₄²⁻).

-

Chemisorption: The lone pair of electrons on the nitrogen atom and the π-electrons of the benzene ring can be donated to the vacant d-orbitals of the metal atoms (e.g., iron), forming coordinate covalent bonds. This process, known as chemisorption, generally results in a more stable and effective inhibitor film.

-

Hydrophobic Effect: The two butyl chains are hydrophobic and can create a non-polar barrier on the metal surface, repelling water and corrosive species from the interface.

The overall inhibition mechanism is likely a synergistic combination of these interactions, leading to the formation of a stable, protective film on the metal surface.

Caption: Proposed mechanism of corrosion inhibition by this compound.

Experimental Evaluation Protocols

To ascertain the corrosion inhibition potential of this compound, a series of standardized experimental techniques would be employed.

Weight Loss Measurements

This gravimetric method provides a direct measure of the corrosion rate.

Methodology:

-

Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with successively finer grades of emery paper, degreased with acetone, washed with distilled water, and dried.

-

Initial Weighing: The initial weight of each coupon is accurately recorded.

-

Immersion: The coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of this compound for a specified period (e.g., 6 hours) at a constant temperature.

-

Final Weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products (typically using a solution containing HCl, hexamine, and antimony trioxide), washed, dried, and re-weighed.

-

Calculations:

-